5-Thiazolemethanol: A Physicochemical Deep Dive for Drug Development Professionals
5-Thiazolemethanol: A Physicochemical Deep Dive for Drug Development Professionals
An In-depth Technical Guide
This whitepaper provides a comprehensive overview of the core physicochemical properties of 5-Thiazolemethanol, a key intermediate in pharmaceutical synthesis. Aimed at researchers, scientists, and professionals in drug development, this guide offers a detailed examination of the compound's characteristics, experimental protocols for their determination, and the logical relationship of these properties to its application in the pharmaceutical industry.
Core Physicochemical Properties
5-Thiazolemethanol (CAS No: 38585-74-9) is a pale-yellow oil or light yellow to brown clear liquid.[1][2][3][4] Its chemical structure, featuring a thiazole (B1198619) ring with a hydroxymethyl substituent, underpins its utility as a versatile building block in organic synthesis, notably as an intermediate for the antiretroviral drug Ritonavir.[5] A thorough understanding of its physicochemical parameters is crucial for optimizing reaction conditions, ensuring purity, and predicting its behavior in biological systems.
Quantitative Data Summary
The following table summarizes the key quantitative physicochemical properties of 5-Thiazolemethanol.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₅NOS | [1][2][3] |
| Molecular Weight | 115.15 g/mol | [1][2][3] |
| Boiling Point | 106 °C @ 0.7 mmHg | [2] |
| 95-96 °C @ 0.02 mmHg | ||
| Solubility | Soluble in Chloroform, Methanol | [1][3] |
| 9.59 mg/mL (0.0833 mol/L) | [5] | |
| pKa (predicted) | 13.61 ± 0.10 | |
| logP (computed) | 0.1 | [1] |
| Flash Point | 104 °C | [2] |
| Refractive Index | 1.57 | [2] |
Experimental Protocols for Physicochemical Property Determination
Accurate determination of physicochemical properties is fundamental in chemical research and drug development. While specific experimental protocols for 5-Thiazolemethanol are not widely published, the following are standard methodologies for determining the key properties listed above.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid. For compounds like 5-Thiazolemethanol, which have a relatively high boiling point, vacuum distillation is often employed to prevent decomposition at elevated temperatures.
Methodology:
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A small sample of 5-Thiazolemethanol is placed in a distillation flask.
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The apparatus is connected to a vacuum pump, and the pressure is reduced to a specific level (e.g., 0.7 mmHg).
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The sample is heated, and the temperature at which the liquid boils and its vapor condenses is recorded as the boiling point at that pressure.
Solubility Determination
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a critical factor in drug formulation and absorption.
Methodology (Shake-Flask Method):
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An excess amount of 5-Thiazolemethanol is added to a known volume of the solvent (e.g., water, chloroform, methanol) in a flask.
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The flask is sealed and agitated at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
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The solution is then filtered to remove the undissolved solute.
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The concentration of 5-Thiazolemethanol in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
pKa Determination
The pKa is a measure of the acidity of a compound. While the pKa of 5-Thiazolemethanol is predicted, experimental determination can be performed using potentiometric titration.
Methodology (Potentiometric Titration):
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A solution of 5-Thiazolemethanol of known concentration is prepared in a suitable solvent (e.g., water or a water-cosolvent mixture).
-
A standardized solution of a strong base (e.g., NaOH) is gradually added to the solution.
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The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
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The pKa is determined from the titration curve, typically as the pH at which half of the compound has been neutralized.
logP Determination
The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties. The shake-flask method is the traditional and most reliable method for its determination.
Methodology (Shake-Flask Method):
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A solution of 5-Thiazolemethanol is prepared in one of two immiscible solvents, typically n-octanol and water.
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The two phases are mixed in a separatory funnel and shaken vigorously to allow for the partitioning of the compound between the two layers.
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The mixture is then allowed to separate completely.
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The concentration of 5-Thiazolemethanol in each phase is measured using an appropriate analytical method.
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The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Physicochemical Properties in the Context of Drug Development
The physicochemical properties of an active pharmaceutical ingredient (API) or its intermediates are critical determinants of its ultimate success as a therapeutic agent. The following diagram illustrates the logical relationship between the core properties of a molecule like 5-Thiazolemethanol and its suitability in the drug development pipeline.
As the diagram illustrates, properties such as molecular weight and solubility are fundamental to the ease and efficiency of chemical synthesis. The boiling point directly impacts purification strategies like distillation. Furthermore, properties like logP and pKa are crucial for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a potential drug candidate, influencing its bioavailability and efficacy. The favorable solubility of 5-Thiazolemethanol in common organic solvents facilitates its use in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
References
- 1. 5-Thiazolylmethanol | C4H5NOS | CID 2763216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dev.usbio.net [dev.usbio.net]
- 3. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
